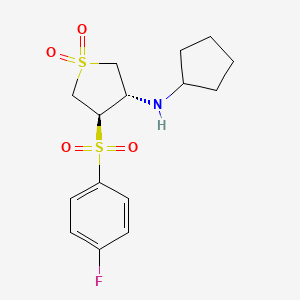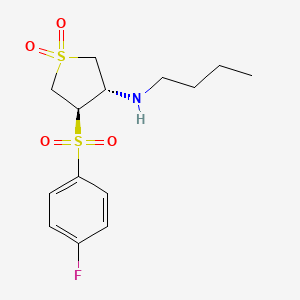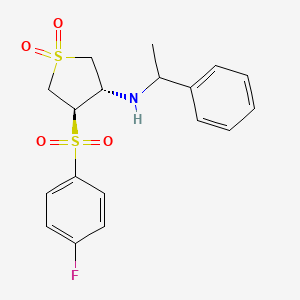
(3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a cyclopentyl group, a fluorophenyl sulfonyl group, and a tetrahydrothiophen-3-amine backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include cyclopentylamine, 4-fluorobenzenesulfonyl chloride, and tetrahydrothiophene. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
-
Step 1: Formation of Intermediate
- Cyclopentylamine reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.
- Reaction conditions: Room temperature, dichloromethane as solvent.
-
Step 2: Cyclization
- The intermediate sulfonamide undergoes cyclization with tetrahydrothiophene in the presence of a catalyst (e.g., palladium) to form the tetrahydrothiophen-3-amine backbone.
- Reaction conditions: Elevated temperature, toluene as solvent.
-
Step 3: Oxidation
- The final step involves the oxidation of the tetrahydrothiophen-3-amine to form the 1,1-dioxide derivative.
- Reaction conditions: Oxidizing agent (e.g., hydrogen peroxide), acetic acid as solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to a sulfide or sulfoxide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide or sulfoxide derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The sulfonyl and fluorophenyl groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-N-cyclopentyl-4-[(4-chlorophenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-cyclopentyl-4-[(4-bromophenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
Compared to similar compounds, (3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(3S,4R)-N-cyclopentyl-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S2/c16-11-5-7-13(8-6-11)23(20,21)15-10-22(18,19)9-14(15)17-12-3-1-2-4-12/h5-8,12,14-15,17H,1-4,9-10H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBBTVIOBAMXQS-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cyclopentyl 2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B7834174.png)
![2-methylpropyl 2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B7834180.png)
![2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7834192.png)
![3-[(2,2-DIMETHOXYETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7834207.png)
![3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7834211.png)


![(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834240.png)
![(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834257.png)
![(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834261.png)
![3-[(4-FLUOROPHENYL)SULFONYL]-4-[(3-METHYLBENZYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7834265.png)

![(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834282.png)
![(3S4R)-3-{[(2-CHLOROPHENYL)METHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834290.png)
